molecular formula C10H21ClN2O2 B2540332 tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride CAS No. 2375270-80-5

tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride

Cat. No. B2540332
CAS RN: 2375270-80-5
M. Wt: 236.74
InChI Key: JEQQZRSCZAQDLT-UHFFFAOYSA-N
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Description

The compound tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride is a derivative of tert-butyl carbamate, which is a protected form of an amine. This compound is not directly discussed in the provided papers, but its structure suggests that it is a cyclopropyl-containing carbamate with potential relevance in synthetic organic chemistry, given the interest in similar tert-butyl carbamate derivatives as shown in the papers 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve various strategies, including the use of aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture with sodium benzenesulfinate and formic acid , or through a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) . An iodolactamization step was key in the enantioselective synthesis of a related compound . The Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation was used for the synthesis of a cyclopropylamino derivative . These methods highlight the versatility and creativity in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to introduce various functional groups. The crystal structure of a related compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides . This suggests that the molecular structure of tert-butyl carbamate derivatives is amenable to precise stereochemical manipulations.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines , and they can be lithiated and reacted with various electrophiles to yield α-substituted esters . The presence of a cyclopropyl group in the compound of interest suggests that it may also undergo reactions typical of strained cyclopropane rings, such as ring-opening or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compounds. The carbamate group is a common protecting group for amines, which can be deprotected under acidic or basic conditions . The cyclopropyl group can introduce strain into the molecule, which can affect its stability and reactivity. The antimycobacterial activities of some derivatives indicate potential biological applications .

properties

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4;/h11H,5-7H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQQZRSCZAQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375270-80-5
Record name tert-butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride
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